molecular formula C21H26N2O B5136392 1-(3-methylbenzyl)-N-(2-methylphenyl)-4-piperidinecarboxamide

1-(3-methylbenzyl)-N-(2-methylphenyl)-4-piperidinecarboxamide

Cat. No.: B5136392
M. Wt: 322.4 g/mol
InChI Key: HPZAORFEPNZIPO-UHFFFAOYSA-N
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Description

1-(3-methylbenzyl)-N-(2-methylphenyl)-4-piperidinecarboxamide, also known as SNC80, is a selective agonist of the delta-opioid receptor. It was first synthesized in the early 1990s and has since been extensively studied for its potential therapeutic applications.

Mechanism of Action

1-(3-methylbenzyl)-N-(2-methylphenyl)-4-piperidinecarboxamide acts as a selective agonist of the delta-opioid receptor, which is a G protein-coupled receptor. When this compound binds to the receptor, it activates a signaling pathway that leads to the modulation of pain and reward pathways in the brain.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects, including the modulation of pain perception, the reduction of drug-seeking behavior, and the prevention of opioid-induced respiratory depression.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(3-methylbenzyl)-N-(2-methylphenyl)-4-piperidinecarboxamide in lab experiments is its high selectivity for the delta-opioid receptor, which allows for more precise targeting of this receptor in studies. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in experiments.

Future Directions

There are a number of potential future directions for research on 1-(3-methylbenzyl)-N-(2-methylphenyl)-4-piperidinecarboxamide, including the development of more potent and selective agonists of the delta-opioid receptor, the investigation of its potential therapeutic applications in the treatment of pain and addiction, and the exploration of its effects on other physiological and biochemical processes in the body.

Synthesis Methods

The synthesis of 1-(3-methylbenzyl)-N-(2-methylphenyl)-4-piperidinecarboxamide involves several steps, including the reaction of 3-methylbenzyl chloride with 2-methylphenylamine to form the intermediate 1-(3-methylbenzyl)-N-(2-methylphenyl) piperidine. This intermediate is then reacted with ethyl chloroformate to form the final product, this compound.

Scientific Research Applications

1-(3-methylbenzyl)-N-(2-methylphenyl)-4-piperidinecarboxamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of pain and addiction. Research has shown that this compound has a high affinity for the delta-opioid receptor, which is involved in the modulation of pain and reward pathways in the brain.

Properties

IUPAC Name

N-(2-methylphenyl)-1-[(3-methylphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c1-16-6-5-8-18(14-16)15-23-12-10-19(11-13-23)21(24)22-20-9-4-3-7-17(20)2/h3-9,14,19H,10-13,15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZAORFEPNZIPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCC(CC2)C(=O)NC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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